2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide
Description
2-Iodo-N-(4H-1,2,4-triazol-4-yl)benzamide is a benzamide derivative featuring a triazole ring substituted at the N-position and an iodine atom at the ortho position of the benzamide aromatic ring. This compound belongs to a class of N-arylated benzamides designed for diverse biological and material science applications. The iodine substituent introduces significant electronic and steric effects, which can modulate reactivity, binding affinity, and photophysical properties. For instance, similar compounds exhibit roles as enzyme inhibitors (tyrosinase, HDACs) or ligands in spin-crossover complexes .
Properties
IUPAC Name |
2-iodo-N-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN4O/c10-8-4-2-1-3-7(8)9(15)13-14-5-11-12-6-14/h1-6H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPKWACVWFMOBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C=NN=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-iodobenzoic acid with thionyl chloride to form 2-iodobenzoyl chloride, which is then reacted with 4-amino-1,2,4-triazole under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce larger heterocyclic compounds.
Scientific Research Applications
2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound can be used in the synthesis of coordination polymers and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-iodo-N-(4H-1,2,4-triazol-4-yl)benzamide and analogous compounds:
| Compound Name/Structure | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Biological/Physical Properties | Reference Evidence |
|---|---|---|---|---|---|
| This compound | C₉H₇IN₄O | 330.08 (calculated) | Iodo (C2), triazole (N4) | Expected enhanced electrophilicity; potential kinase/HDAC inhibition (inferred) | — |
| 4-Methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide (CAS 90916-77-1) | C₁₀H₁₀N₄O₂ | 218.21 | Methoxy (C4), triazole (N4) | Commercial availability; used in synthetic intermediates | |
| N-(3-((2-Acetamidothiazol-4-yl)methyl)-5-(2-(2-benzylidenehydrazinyl)-2-oxoethylthio)-4H-1,2,4-triazol-4-yl)benzamide | C₂₇H₂₄N₈O₃S₂ | 604.73 | Thiazole, benzylidenehydrazine, triazole | IC₅₀ = 48 ± 2 nM (enzyme inhibition) | |
| Fe(Cn-tba)₃₂·H₂O (Cn-tba = 5-bis(alkoxy)-N-(4H-1,2,4-triazol-4-yl)benzamide) | Variable (n = 8, 10, 12) | Variable | Alkoxy chains (C5), triazole | Spin-crossover behavior; chain length affects HS/LS state populations | |
| N-(4-Methylthiazol-2-yl)-5-[(4-methyltriazol-3-yl)sulfanyl]-2-(methylamino)benzamide | C₁₅H₁₆N₆O₂S₂ | 392.46 | Methylthiazole, methyltriazole, sulfanyl | Antiproliferative activity (HDAC inhibition inferred) | |
| 2-Chloro-N-(3,4-dimethoxyphenyl)-5-(4H-1,2,4-triazol-4-yl)benzamide | C₁₇H₁₅ClN₄O₃ | 358.78 | Chloro (C2), dimethoxyphenyl | Structural analog with potential kinase inhibition |
Key Comparative Insights:
Compounds with benzylidenehydrazine or thiazole moieties (e.g., ) exhibit nanomolar-range inhibitory activity, suggesting that electron-withdrawing groups or conjugated systems enhance enzyme inhibition .
Role in Coordination Chemistry :
- Alkoxy-substituted triazolyl benzamides (e.g., [Fe(Cn-tba)₃]²⁺) demonstrate tunable spin-crossover behavior dependent on chain length (n = 8, 10, 12). Longer chains stabilize high-spin (HS) states at low temperatures, whereas shorter chains favor low-spin (LS) configurations .
Solubility and Stability :
- Analogs with hydrophilic substituents (e.g., methoxy, sulfanyl) show improved solubility in polar solvents, critical for pharmacological applications. For example, 4-methoxy-N-(4H-1,2,4-triazol-4-yl)benzamide is commercially available with documented stability .
Antimicrobial and Antiproliferative Activity :
- Hydrazone derivatives (e.g., ) achieve MIC values as low as 0.39 µM against bacterial strains, highlighting the importance of hydrazine linkers in antimicrobial design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
